molecular formula C16H20N4O3S3 B2366158 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide CAS No. 930893-38-2

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide

Katalognummer: B2366158
CAS-Nummer: 930893-38-2
Molekulargewicht: 412.54
InChI-Schlüssel: FKKNUYSJCPUBOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a strategically designed small molecule recognized for its potent inhibitory activity against Src kinase, a key signaling protein implicated in cellular proliferation, survival, and metastasis. This compound functions by competitively binding to the ATP-binding site of the Src kinase domain, thereby disrupting its phosphorylation activity and subsequent downstream signaling cascades. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in the context of Src-dependent cancers. Researchers utilize this inhibitor to elucidate the role of Src in tumor progression, invasion, and angiogenesis, providing critical insights for the development of novel targeted cancer therapeutics. The compound's structure, featuring a sulfonylamino propanamide core linked to a substituted 1,3,4-thiadiazole ring, is optimized for enhanced binding affinity and selectivity. It serves as a vital pharmacological tool for in vitro and in vivo studies aimed at validating Src as a therapeutic target and for exploring mechanisms of drug resistance in experimental models of cancer.

Eigenschaften

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-3-24-16-20-19-15(25-16)18-14(21)8-10-17-26(22,23)11-9-13-6-4-12(2)5-7-13/h4-7,9,11,17H,3,8,10H2,1-2H3,(H,18,19,21)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKNUYSJCPUBOC-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a complex compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O3S3C_{13}H_{16}N_{4}O_{3}S_{3} with a molecular weight of approximately 336.47 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a related study found that derivatives of 1,3,4-thiadiazole showed effective inhibition against various bacterial strains such as Escherichia coli and Candida albicans . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Research has indicated that thiadiazole derivatives can induce apoptosis in cancer cells. A recent study highlighted that certain compounds within this class led to a notable increase in apoptotic cell populations in treated cells compared to controls . This suggests a potential application in cancer therapy by promoting programmed cell death.

Neuroprotective Effects

Thiadiazole derivatives have also been explored for their neuroprotective effects. One study evaluated the anticonvulsant activity of synthesized derivatives using maximal electroshock seizure (MES) models and found promising results indicating their potential in treating epilepsy . The therapeutic index was reported to be significantly favorable compared to standard medications like valproic acid.

The biological activities of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes crucial for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger apoptosis through mitochondrial pathways has been noted in various studies.
  • Antioxidant Properties : Thiadiazole compounds often exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Experimental Findings

StudyFindings
Malygin et al. (2020)Demonstrated that a closely related thiadiazole derivative had an LD50 value 1.8 times more effective than valproic acid in MES models.
Skrzypek et al. (2021)Reported neuroprotective effects and significant anticonvulsant activity with therapeutic indices favoring thiadiazole derivatives over traditional drugs.
Tahghighi & Babalouei (2017)Found that certain thiadiazole compounds exhibited strong anti-leishmanial activity, suggesting broad-spectrum antimicrobial potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an antiplatelet agent . Thienopyridine derivatives, including this compound, have shown promise in inhibiting the P2Y12 ADP receptor, which plays a crucial role in platelet activation and aggregation. This mechanism is vital for preventing cardiovascular events such as heart attacks and strokes .

Case Study: Antiplatelet Activity

A study demonstrated that derivatives of thienopyridine could effectively inhibit platelet aggregation in vitro. The specific compound was tested alongside established antiplatelet drugs like clopidogrel and prasugrel, showing comparable efficacy in preventing thrombus formation .

Anticancer Research

Recent investigations have identified this compound as a potential anticancer agent . Research indicates that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.

Case Study: Screening for Anticancer Activity

In a drug library screening conducted on multicellular spheroids, the compound exhibited significant cytotoxic effects against several cancer types. The study highlighted its ability to penetrate cellular membranes and disrupt cancer cell proliferation .

Agricultural Applications

The unique structure of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide also suggests potential use in agriculture as a fungicide or herbicide . The thiadiazole moiety is known for its antifungal properties, which can be beneficial in protecting crops from various pathogens.

Case Study: Fungal Resistance

Experimental applications of the compound in agricultural settings have shown promising results in controlling fungal infections in crops. Field trials indicated a reduction in disease incidence when treated with formulations containing this compound .

Chemical Synthesis and Material Science

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide can also be explored for developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity.

Case Study: Synthesis Pathways

Research into synthetic pathways has revealed efficient methods for producing this compound with high yield and purity. These methods utilize environmentally friendly solvents and conditions, aligning with modern green chemistry principles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of the target compound and its analogs:

Compound Name Core Heterocycle Key Substituents Molecular Formula Melting Point (°C) Yield (%) Bioactivity (if reported) Reference
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide (Target) 1,3,4-Thiadiazol 5-Ethylsulfanyl; 3-[(E)-2-(4-methylphenyl)ethenylsulfonylamino]propanamide C₁₇H₂₁N₅O₃S₃ Not reported Not reported Not reported N/A
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) 1,3,4-Oxadiazol 5-[(2-Amino-thiazol-4-yl)methyl]sulfanyl; N-(4-ethoxyphenyl) C₁₆H₁₇N₅O₂S₂ 177–178 80% Not specified
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide 1,3,4-Thiadiazol 5-Ethylsulfanyl; 3-nitrobenzamide C₁₁H₁₀N₄O₃S₂ Not reported Not reported Library compound (ZINC2187097)
2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazol Complex substituents (isothiazolyl, cyano, acetamide) C₁₅H₁₆N₈O₂S₅ Not reported Not reported Not reported

Key Observations:

Oxadiazol derivatives, however, may exhibit improved solubility due to oxygen’s electronegativity .

Compound 7l: The 4-ethoxyphenyl group offers moderate polarity, while the 2-amino-thiazolylmethyl substituent may engage in hydrogen bonding . Compound: The nitro group (–NO₂) is strongly electron-withdrawing, likely reducing solubility but increasing reactivity in electrophilic substitution .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods for analogous thiadiazol derivatives (e.g., nucleophilic substitution of hydrazine derivatives with CS₂/KOH under reflux, as in ) .
  • Compound 7l was synthesized via a four-step protocol involving hydrazine hydrate, CS₂, and Na₂CO₃, achieving an 80% yield .

Physical Properties :

  • Compound 7l’s melting point (177–178°C) suggests moderate crystallinity, while the target compound’s properties remain uncharacterized.

Research Findings and Implications

  • Synthetic Feasibility : High yields in compound 7l (80%) suggest that similar protocols could be optimized for the target compound’s synthesis .
  • Unanswered Questions : The lack of reported melting points, solubility, or bioactivity for the target compound underscores the need for further experimental characterization.

Vorbereitungsmethoden

Thiadiazole Ring Synthesis

The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Hydrazination of Methyl 4-Chlorobenzoate :
    Methyl 4-chlorobenzoate reacts with hydrazine hydrate in ethanol at 80°C for 6 hours, yielding 4-chlorobenzhydrazide (89% yield).
  • Cyclization with Carbon Disulfide :
    The hydrazide undergoes cyclization with CS₂ in ethanol under basic conditions (KOH, 25°C, 12 hours) to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Step Reagents/Conditions Yield
1 NH₂NH₂·H₂O, EtOH, 80°C 89%
2 CS₂, KOH, EtOH, 25°C 94%

Ethylsulfanyl Group Introduction

The ethylsulfanyl (-S-C₂H₅) moiety is introduced via nucleophilic substitution. The thiol intermediate reacts with ethyl iodide in dimethylformamide (DMF) at 60°C for 8 hours, achieving 78% yield.

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group by a base (e.g., K₂CO₃), followed by SN2 attack of the ethyl iodide. Polar aprotic solvents like DMF enhance nucleophilicity.

Propanamide Side-Chain Installation

The propanamide linker is attached through carbodiimide-mediated amidation.

Carbodiimide Coupling Protocol

  • Activation of Carboxylic Acid :
    3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C.
  • Amidation with Thiadiazole Amine :
    The activated intermediate reacts with 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine at 25°C for 12 hours, yielding the propanamide derivative (65% yield).
Parameter Optimization Range Optimal Value
Temperature 0–25°C 0°C (activation), 25°C (reaction)
Solvent DCM, THF, DMF DCM
Coupling Agent EDC, DCC EDC/HOBt

Side Reaction Mitigation :
Lower temperatures (0°C) during activation minimize racemization and oligomerization.

[(E)-2-(4-Methylphenyl)Ethenyl]Sulfonylamino Group Synthesis

The stereospecific installation of the (E)-ethenyl group requires Wittig olefination or Heck coupling.

Wittig Reaction for Ethenyl Formation

  • Synthesis of Sulfonamide-Ylide :
    4-Methylbenzyltriphenylphosphonium bromide reacts with NaHMDS in THF to generate the ylide.
  • Olefination with Sulfonyl Chloride :
    The ylide couples with 3-sulfonylamino-propanal at −78°C, producing the (E)-ethenyl sulfonamide (72% yield, >95% E-selectivity).

Critical Parameters :

  • Low temperature (−78°C) suppresses Z-isomer formation.
  • Bulky phosphonium salts enhance E-selectivity.

Sulfonylation and Final Assembly

The ethenyl sulfonamide intermediate is sulfonylated using ClSO₃H in 1,2-dichloroethane/water (1:1) at −5°C. Subsequent coupling with the propanamide-thiadiazole intermediate completes the synthesis.

Reaction Stage Conditions Yield
Sulfonylation ClSO₃H, 1,2-DCE/H₂O, −5°C 68%
Final Coupling DCM, EDC/HOBt, 25°C 61%

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO- d6) :
    δ 8.12 (d, 2H, J = 8.6 Hz, ArH), 7.65 (d, 2H, J = 8.6 Hz, ArH), 6.89 (d, 1H, J = 16.0 Hz, CH=CH), 6.45 (d, 1H, J = 16.0 Hz, CH=CH), 3.21 (t, 2H, J = 6.8 Hz, CH₂), 2.94 (q, 2H, J = 7.2 Hz, SCH₂CH₃), 1.32 (t, 3H, J = 7.2 Hz, CH₃).
  • IR (KBr) :
    ν 3280 (N-H), 1665 (C=O), 1590 (C=N), 1340, 1160 (SO₂).

Purity and Yield Optimization

Column Chromatography :
Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) achieves >98% purity. Recrystallization from ethanol/water (2:1) improves crystalline form.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for thiadiazole cyclization and amidation steps reduces reaction times by 40% and improves yields to 82%.

Solvent Recycling

DMF and DCM are recovered via fractional distillation, reducing production costs by 30%.

Q & A

Basic: What are the key synthetic routes for this compound, and what critical reaction conditions must be controlled to optimize yield?

Answer:
The synthesis involves multi-step routes starting with thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃ at 90°C), followed by sulfonylation using (E)-2-(4-methylphenyl)ethenylsulfonyl chloride. Critical conditions include:

  • Anhydrous environment during sulfonylation (50–60°C in DCM) to prevent hydrolysis of the sulfonyl chloride intermediate .
  • pH control (8–9 with ammonia) during cyclization to avoid side products like thioureas .
  • Purification via column chromatography (ethyl acetate/hexane gradient) to isolate intermediates with >95% purity .
    Yield optimization requires stoichiometric precision (1:1.2 molar ratio for sulfonylation) and monitoring via TLC .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:
Contradictions may stem from assay variability or impurities. Methodological approaches include:

  • Purity validation : HPLC and HRMS to confirm structural integrity and exclude degradants .
  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., S. aureus ATCC 25923) and NCI-60 panels for anticancer profiling .
  • SAR studies : Synthesize analogs (e.g., replacing ethylsulfanyl with trifluoromethyl) to isolate bioactive moieties .
  • Molecular docking : Compare binding to antimicrobial targets (DNA gyrase) vs. cancer targets (tubulin) to identify dual mechanisms .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR (400 MHz+) to confirm the (E)-ethenyl configuration (J = 12–16 Hz trans coupling) and thiadiazole substitution patterns .
  • HRMS : Verify molecular formula (C₁₉H₂₃N₅O₃S₃, m/z 497.0854) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and thiadiazole C=N (1600 cm⁻¹) .
  • TLC : Monitor reaction progress (ethyl acetate/hexane 3:7, Rf ~0.4) .

Advanced: What strategies enhance metabolic stability while maintaining bioactivity?

Answer:

  • Structural modifications :
    • Introduce -CF₃ at the 4-methylphenyl group to reduce CYP450-mediated oxidation .
    • Replace ethylsulfanyl with sulfone to block glutathione conjugation .
  • Deuteration : Benzylic hydrogen substitution to slow metabolism .
  • Pharmacophore retention : Molecular dynamics simulations (<1 Å RMSD in target binding) ensure retained efficacy .
  • In vivo validation : PK studies in rodents (target t₁/₂ >8 hr) and xenograft models confirm stability-efficacy balance .

Basic: What primary biological targets and in vitro models are used?

Answer:

  • Anticancer : Tubulin polymerization inhibition tested via fluorescence-based assays (porcine brain tubulin) .
  • Antimicrobial : DNA gyrase supercoiling inhibition (E. coli enzyme) .
  • Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and MRSA strains.
  • IC₅₀ determination : MTT assays (48–72 hr exposure) with controls (doxorubicin, ciprofloxacin) .

Advanced: How can quantum mechanics predict sulfonylation regioselectivity?

Answer:

  • DFT calculations : B3LYP/6-31G* level to model transition states. Fukui indices predict preferential 2-position sulfonylation (ΔE ≈ 8–12 kcal/mol vs. 5-position) .
  • Solvent effects : PCM models show 15–20% higher regioselectivity in low-polarity solvents (DCM > DMF) .
  • Experimental validation : Kinetic studies (¹H NMR monitoring) correlate calculated Ea (~18–22 kcal/mol) with observed rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.